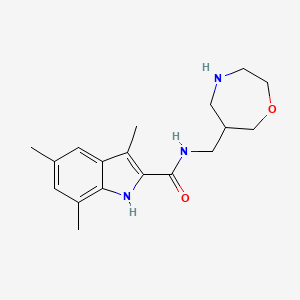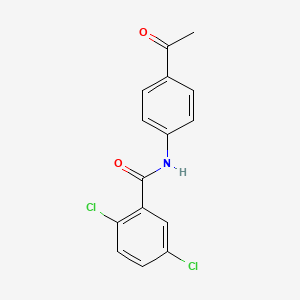
(4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis Synthesis approaches for related compounds often involve multistep reactions, including intermolecular [2+2]-photocycloaddition, oxidative cyclization, and cyclocondensation reactions, highlighting the complexity and versatility of synthetic methods in organic chemistry (Petz et al., 2019), (Galeazzi et al., 1996).
Molecular Structure Analysis Studies involving X-ray diffraction analysis and NMR spectroscopy have been pivotal in determining the molecular and crystal structures of related compounds, providing detailed insights into their three-dimensional conformations (Rodinovskaya et al., 2003), (Şahin et al., 2014).
Chemical Reactions and Properties Research on related compounds has explored their reactivity in various chemical reactions, including cyclization reactions with anthranilates and aminophenyl ketones, highlighting the functional versatility and reactivity of such molecules (Shikhaliev et al., 2008).
Scientific Research Applications
1. Platelet Aggregation Inhibition and Thrombotic Diseases Treatment
2-oxopiperazine derivatives, including compounds related to (4-cyclopentyl-3-oxopiperazin-1-yl)(2,6-dimethoxypyridin-3-yl)acetic acid, have been synthesized and evaluated for their ability to inhibit platelet aggregation. One specific compound demonstrated potent inhibitory effects on platelet aggregation and was considered for clinical trials in treating thrombotic diseases due to its dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).
2. Structural Analysis in Herbicides
The crystal structure of related compounds, such as triclopyr (a herbicide), has been studied to understand their molecular arrangements. This includes examining the dihedral angles and hydrogen bonding in the crystal, providing insights into the structure-function relationship of these chemicals (Cho et al., 2014).
3. Heterocyclic Systems Synthesis
Research into the Hantzsch cyclocondensation of similar compounds has led to the creation of polycondensed heterocyclic systems. These studies are important for the development of new synthetic pathways in medicinal chemistry (Dzvinchuk et al., 2009).
4. Development of Anticancer Molecules
Research into the total synthesis of dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are structurally similar to the given compound, has been conducted. These alkaloids are recognized for their potent anticancer properties and their complex molecular architecture offers insights into key biological processes (Kim & Movassaghi, 2015).
5. Cyclocondensation Reactions
The compound has been studied in the context of cyclocondensation reactions, which are crucial for the synthesis of various pharmacologically active molecules. This research enhances our understanding of reaction mechanisms and the synthesis of complex molecular structures (Shikhaliev et al., 2008).
6. Inhibition of Cyclo-oxygenase and 5-lipoxygenase
Pyrazolizine derivatives, structurally similar to the compound , have been found to inhibit cyclo-oxygenase and 5-lipoxygenase. These findings have implications in the development of anti-inflammatory and analgesic drugs (Laufer et al., 1994).
properties
IUPAC Name |
2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-(2,6-dimethoxypyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-25-14-8-7-13(17(19-14)26-2)16(18(23)24)20-9-10-21(15(22)11-20)12-5-3-4-6-12/h7-8,12,16H,3-6,9-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIGQFPSPASAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentyl-3-oxopiperazin-1-YL)(2,6-dimethoxypyridin-3-YL)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)


![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)
![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)
![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)
![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5558492.png)
![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)
![2-{[3-(4-isopropylphenyl)-2-methyl-2-propen-1-ylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5558510.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethoxybenzamide](/img/structure/B5558527.png)